Product packaging for (2R,5R)-2-(Bromomethyl)-5-methyloxolane(Cat. No.:CAS No. 2351022-71-2)

(2R,5R)-2-(Bromomethyl)-5-methyloxolane

Cat. No.: B2887179
CAS No.: 2351022-71-2
M. Wt: 179.057
InChI Key: PIUMSFMCVMXGKX-PHDIDXHHSA-N
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Description

(2R,5R)-2-(Bromomethyl)-5-methyloxolane is a chiral, non-racemic oxolane derivative of significant value in synthetic organic chemistry and pharmaceutical research. The compound features a bromomethyl group and a methyl substituent on a tetrahydrofuran (oxolane) ring, with both stereocenters in the (R) configuration, making it a versatile chiral building block or intermediate. This specific stereochemistry is crucial for constructing molecules with defined three-dimensional structures, similar to its use in the synthesis of complex targets like purine nucleosides and other bioactive molecules . The reactive bromomethyl group makes this compound a key precursor for further functionalization through various cross-coupling reactions and nucleophilic substitutions. It is particularly useful for introducing chiral tetrahydrofuran segments into larger molecular frameworks, which are common structural motifs in natural products and active pharmaceutical ingredients (APIs). Researchers can employ it in the development of novel compounds, including potential modulators for therapeutic targets . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO B2887179 (2R,5R)-2-(Bromomethyl)-5-methyloxolane CAS No. 2351022-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5R)-2-(bromomethyl)-5-methyloxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-5-2-3-6(4-7)8-5/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUMSFMCVMXGKX-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](O1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360578-77-4
Record name rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane
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Chemical Reactivity and Transformation Pathways of 2r,5r 2 Bromomethyl 5 Methyloxolane and Oxolane Systems

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The primary reaction pathway for the bromomethyl group in (2R,5R)-2-(Bromomethyl)-5-methyloxolane is nucleophilic substitution. The carbon atom of the bromomethyl group is electrophilic, making it a target for a wide range of nucleophiles. The adjacent oxygen atom in the oxolane ring can exert significant influence on the reaction's course through anchimeric assistance (neighboring group participation).

Research on analogous systems, such as 2-bromomethyl-1,3-thiaselenole, has demonstrated that the heteroatom's participation can facilitate the displacement of the bromide ion. mdpi.com In one study, the reaction of a similar bromomethyl-heterocycle with 1,3-benzothiazole-2-thiol (B7764131) proceeded stepwise, highlighting the complex, multi-center reactivity that can be initiated by nucleophilic attack at the side chain. mdpi.com The reaction proceeds via the formation of intermediate seleniranium cations, with the initial attack of the thiolate anion occurring at the selenium atom, leading to ring opening and subsequent rearrangement. mdpi.com This suggests that nucleophilic substitution on this compound may also involve the ring oxygen, potentially leading to complex reaction pathways beyond simple S(_N)2 displacement.

Classical approaches to forming cyclic ethers often employ the reverse of this reaction: an intramolecular S(_N)2 reaction where a hydroxyl group acts as a nucleophile to displace a tethered leaving group like a halide, forming the tetrahydrofuran (B95107) ring. nih.gov This underscores the fundamental reactivity of the C-Br bond in such systems.

Table 1: Examples of Nucleophilic Substitution on Bromomethyl-Heterocycles
SubstrateNucleophileSolvent/ConditionsProduct TypeReference
2-Bromomethyl-1,3-thiaselenole1,3-Benzothiazole-2-thiolDMF, 24hRearranged 2-[(1,3-Thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole mdpi.com
General γ-Halo AlcoholsIntramolecular HydroxylBaseSubstituted Tetrahydrofurans nih.gov

Reactions of the Oxolane Ring

The oxolane ring, a tetrahydrofuran (THF) moiety, is a relatively stable cyclic ether. masterorganicchemistry.com However, it can participate in a range of chemical transformations under specific conditions, particularly when substituted with activating groups or subjected to potent reagents.

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another without altering the carbon skeleton. numberanalytics.comic.ac.uk For oxolane derivatives, this means that functional groups attached to the ring can be modified using standard organic reactions. For example, a hydroxyl-substituted oxolane can undergo esterification with a carboxylic acid or acylation with an acid chloride. Conversely, an ester on the oxolane ring can be hydrolyzed to a carboxylic acid and an alcohol. Other common FGIs applicable to substituents on an oxolane skeleton include the conversion of alcohols to halides or sulfonate esters, or the reduction of nitriles to amines. vanderbilt.edu

While the saturated THF ring is generally robust, it can be cleaved under specific, often harsh, conditions. One documented method involves reductive cleavage using diborane. acs.org Another pathway involves metalation; for instance, unsubstituted THF can be lithiated with n-butyllithium, which leads to a cycloreversion reaction that breaks the ring to form ethylene (B1197577) and the lithium enolate of acetaldehyde. chemicalbook.com Ozonolysis, mentioned as an example, is primarily a reaction for cleaving carbon-carbon double or triple bonds and would not typically cleave a saturated ether ring like oxolane unless other functional groups are present.

If an oxolane derivative contains a carbonyl group (aldehyde, ketone, ester, or carboxylic acid) or an aromatic ring, these functionalities can be reduced using standard methodologies without necessarily affecting the oxolane ring itself.

Carbonyl Reduction : Aldehydes and ketones on an oxolane skeleton can be reduced to primary and secondary alcohols, respectively, using hydride reagents like sodium borohydride (B1222165) (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)). wikipedia.orglibretexts.org Carboxylic acids and esters require the more powerful LiAlH(_4) for reduction to primary alcohols. ic.ac.uklibretexts.org For complete deoxygenation of a ketone to a methylene (B1212753) group (C=O to CH(_2)), harsher methods such as the Wolff-Kishner (hydrazine and base) or Clemmensen (zinc amalgam and acid) reductions are employed. masterorganicchemistry.comthieme-connect.de

Aromatic Ring Reduction : An aromatic ring attached to an oxolane can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. masterorganicchemistry.com This typically requires high pressures of hydrogen gas and a metal catalyst like rhodium, ruthenium, or platinum, as the conditions are more forcing than those needed for reducing simple alkenes. masterorganicchemistry.com

Table 2: Common Reduction Reactions for Oxolane Derivatives
Functional Group on OxolaneReagentProduct Functional GroupReference
Ketone/AldehydeNaBH₄ or LiAlH₄Alcohol libretexts.org
Ester/Carboxylic AcidLiAlH₄Alcohol libretexts.org
KetoneN₂H₄, KOH (Wolff-Kishner)Methylene (Alkane) masterorganicchemistry.com
Aromatic Ring (e.g., Phenyl)H₂, Pt/C (high pressure)Cycloalkane (e.g., Cyclohexyl) masterorganicchemistry.com

Rearrangement reactions can lead to the formation of the tetrahydrofuran ring. A notable example is the ring expansion of smaller heterocycles. Photochemical, metal-free reactions can expand oxetane (B1205548) rings into tetrahydrofuran derivatives efficiently. rsc.orgresearchgate.net These reactions often proceed through the formation of an ylide intermediate followed by a stereospecific rearrangement. rsc.orgresearchgate.net Similarly, Lewis acid-mediated rearrangements of other oxygen-containing systems, such as 1,3-dioxolan-4-ones or 2-oxetanones, can also be employed to construct the tetrahydrofuran skeleton. nih.govacs.org

The oxolane ring can be opened by strong electrophiles or nucleophiles. Frustrated Lewis pairs (FLPs), which feature sterically hindered Lewis acids and bases, have been shown to activate and open the THF ring. nih.gov For example, an intramolecular P/Al-based FLP can cleave THF. nih.gov More classical methods include reaction with magnesium bromide and acetic anhydride, which opens THF to yield methyl 5-bromopentanoate. chemicalbook.com The ring-opening of THF can also be achieved with an N-heterocyclic carbene-boryl trifluoromethanesulfonate (B1224126) in the presence of nucleophiles like aryloxides, resulting in the incorporation of the THF backbone into a larger molecule. rsc.org On solid surfaces, such as Ge(100), the THF ring has been observed to open via C-O bond cleavage. acs.org

Radical Reactions and Their Role in Oxolane Transformations

Radical reactions offer a powerful method for C-C bond formation, leveraging the reactivity of a radical intermediate generated from the carbon-bromine bond. These reactions are often characterized by their tolerance of various functional groups and their ability to proceed under mild conditions.

A significant application of radical chemistry involving structures related to brominated oxolanes is the construction of all-carbon quaternary centers. nih.gov Atom-transfer radical cyclization (ATRC) represents a key strategy for this purpose. nih.gov This method allows for the stereoselective formation of complex cyclic systems from acyclic precursors. nih.gov

The process typically involves generating a radical at a tertiary carbon alpha to an ester group. This radical can then participate in an intramolecular cyclization with an allyl or vinyl group tethered elsewhere in the molecule, often via a silyloxy connecting group. nih.gov The initial carbon-bromine bond serves as the radical precursor. A subsequent elimination step can stereoselectively yield a quaternary center bearing an allyl or vinyl substituent in high yield. nih.gov This two-step tandem process provides a novel and efficient route for the stereoselective synthesis of these sterically congested centers. nih.gov

Table 1: Key Features of Atom-Transfer Radical Cyclization for Quaternary Center Construction

Feature Description Reference
Reaction Type Intramolecular Atom-Transfer Radical Cyclization (ATRC) nih.gov
Key Transformation Stereoselective formation of all-carbon quaternary centers nih.gov
Precursor Structure Acyclic molecules with a tertiary radical precursor and a tethered allyl or vinyl subunit nih.gov

| Outcome | High-yield formation of a quaternary center with controlled stereochemistry | nih.gov |

Beyond ATRC, stereoselective radical cyclizations are a cornerstone of modern organic synthesis, enabling the construction of cyclic compounds with a high degree of stereocontrol. The principles of these reactions are directly applicable to bromomethyl oxolane systems. The cyclization of bromo ethers, for example, can be initiated by a radical initiator to form functionalized cyclic products. The stereochemical outcome of these reactions is often influenced by the substrate's existing stereocenters, allowing for diastereoselective transformations.

Research into the radical cyclization of related systems, such as (bromomethyl)dimethylsilyl propargyl ethers, has demonstrated a high degree of regio-, chemo-, and stereoselectivity. These reactions proceed via an intermediate exocyclic vinyl radical, leading to the formation of di- and trisubstituted functionalized double bonds within a newly formed ring system. The judicious choice of unsaturated substituents allows for the synthesis of complex frameworks, including cyclopentene (B43876) derivatives and diquinane systems, from acyclic precursors in a single step.

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides a versatile platform for the functionalization of halogenated organic compounds, including brominated oxolanes. These methods often offer high efficiency and selectivity, enabling transformations that are challenging to achieve through other means.

Palladium-catalyzed oxidative carbonylation is a powerful tool for introducing carbonyl groups into organic molecules, converting C-H or C-X bonds into esters, amides, or ketones. rsc.orgresearchgate.net This reaction is highly valuable for producing pharmaceuticals, agrochemicals, and advanced materials. researchgate.net In the context of a molecule like this compound, the carbon-bromine bond is a suitable handle for such transformations.

The process generally involves the reaction of the substrate with carbon monoxide in the presence of a palladium catalyst and an oxidant. rsc.orgresearchgate.net Oxidative carbonylation reactions can proceed without pre-functionalized substrates, offering an atom-economical pathway to carbonyl-containing compounds. rsc.org The reaction can be applied to form C-C and C-O bonds in a single step, enabling the synthesis of complex polycyclic aromatic hydrocarbons and other intricate structures under mild conditions. nih.gov While alkyl halides can be challenging substrates for carbonylation due to slower oxidative addition rates, methods have been developed to facilitate these reactions, expanding their synthetic utility. acs.orgresearchgate.net

Table 2: Overview of Palladium-Catalyzed Oxidative Carbonylation

Aspect Description Reference
Catalyst Typically a Palladium(II) species nih.gov
Reagents Carbon Monoxide (CO), Oxidant rsc.orgresearchgate.net
Transformation Converts C-Br bond to a carbonyl-containing functional group (e.g., ester, amide) rsc.org

| Advantages | High atom economy, can proceed under mild conditions, good functional group tolerance | rsc.orgnih.gov |

While not a transformation of the bromomethyl group itself, catalytic asymmetric bromochlorination is a highly relevant transition metal-catalyzed reaction for the stereoselective synthesis of halogenated compounds. This type of reaction underscores the importance of catalysis in controlling stereochemistry during the introduction of halogens. Asymmetric halofunctionalization of alkenes has seen significant development, allowing for the creation of chiral molecules containing bromine and chlorine. organic-chemistry.orgnih.govsioc-journal.cnrsc.orgresearchgate.net

The reaction involves the treatment of an alkene with a bromine source (like NBS) and a chloride source in the presence of a chiral catalyst. The catalyst directs the facial selectivity of the halogen addition, resulting in an enantioenriched product. This method is crucial for synthesizing optically active building blocks that can be used in the synthesis of more complex molecules. The development of such catalytic systems is a key area of research, aiming to provide general and highly enantioselective routes to chiral haloalkanes.

Structural Elucidation and Characterization of 2r,5r 2 Bromomethyl 5 Methyloxolane and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the carbon skeleton and the assignment of stereochemistry.

In the case of (2R,5R)-2-(Bromomethyl)-5-methyloxolane, the ¹H NMR spectrum is expected to show distinct signals for each proton. The protons on the stereogenic centers (C2 and C5) and the adjacent bromomethyl group are of particular importance for confirming the trans relationship between the bromomethyl and methyl substituents. The coupling constants (J-values) between protons on C2 and the adjacent methylene (B1212753) protons on the ring, as well as between the proton on C5 and the methyl protons, can help deduce their dihedral angles and thus the ring conformation.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning proton and carbon signals unequivocally. nih.gov For instance, a COSY spectrum would show correlations between neighboring protons, confirming the connectivity within the oxolane ring and the side chains. An HSQC spectrum would link each proton to its directly attached carbon atom.

¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H23.8 - 4.0m-
H53.9 - 4.1m-
CH₂Br3.4 - 3.6dd, ddJ(H,H) ≈ 10, 4
CH₃1.2 - 1.4dJ(H,H) ≈ 6
Ring CH₂1.6 - 2.1m-

¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm) (Predicted)
C278 - 82
C576 - 80
CH₂Br35 - 40
CH₃20 - 25
Ring CH₂25 - 35

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₆H₁₁BrO.

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the bromine atom, the bromomethyl group, or the methyl group. The cleavage of the oxolane ring can also produce characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation for this compound

m/zIon
179/181[M]⁺
100[M - Br]⁺
85[M - CH₂Br]⁺
164/166[M - CH₃]⁺
71[C₄H₇O]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of C-H, C-O, and C-Br stretching and bending vibrations.

The most prominent bands would be the C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹. The C-O-C stretching vibration of the ether linkage in the oxolane ring is expected to appear in the fingerprint region, typically around 1050-1150 cm⁻¹. The presence of the bromomethyl group would be confirmed by a C-Br stretching vibration at lower wavenumbers, generally in the range of 500-600 cm⁻¹. docbrown.infopressbooks.pub

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850-2960C-H stretchAlkyl (CH, CH₂, CH₃)
1450-1470C-H bendAlkyl (CH₂)
1370-1380C-H bendAlkyl (CH₃)
1050-1150C-O stretchCyclic Ether (Oxolane)
500-600C-Br stretchBromoalkane

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides information about the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms.

For this compound, the chromophores that absorb in the accessible UV region are primarily the C-O and C-Br bonds. While these are not strong chromophores, they can give rise to a measurable CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereogenic centers.

The experimental CD spectrum would be compared to a theoretically calculated spectrum for a known configuration (e.g., 2R,5R) to confirm the absolute stereochemistry. mtoz-biolabs.comamericanlaboratory.com A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. rsc.org

Predicted Circular Dichroism Data for this compound

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
~210Positive Cotton Effect
~190Negative Cotton Effect

X-ray Crystallography for Solid-State Structure and Relative Configuration Analysis of Oxolane Ring Systems

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the relative configuration of stereocenters in the solid state. For oxolane ring systems, X-ray crystallography can reveal the puckering of the five-membered ring, which typically adopts an envelope or twist conformation. nih.gov

For a crystalline derivative of this compound, a single-crystal X-ray diffraction analysis would unambiguously confirm the trans relative stereochemistry between the bromomethyl group at C2 and the methyl group at C5. The analysis would also provide detailed information about the conformation of the oxolane ring and the orientation of the substituents in the crystal lattice. mdpi.comresearchgate.net If a chiral resolving agent is used to form a co-crystal, the absolute configuration can also be determined.

Crystallographic Data for a Hypothetical Derivative of this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α, β, γ (°)90, 90, 90
ConformationEnvelope

Strategic Applications in Complex Organic Synthesis

Role as Chiral Building Blocks in Natural Product Synthesis

The inherent chirality of (2R,5R)-2-(Bromomethyl)-5-methyloxolane makes it an ideal starting material for the enantioselective synthesis of natural products, where precise control of stereochemistry is paramount for biological activity.

Synthesis of Muscarine (B1676868) and its Analogues

While numerous synthetic routes to the muscarinic alkaloid, muscarine, and its analogues have been developed, the utilization of chiral oxolane precursors is a common strategy. nih.gov The stereochemical integrity of building blocks like this compound is crucial for establishing the correct relative and absolute stereochemistry in the final target molecules. The synthesis of muscarine-like compounds often involves the introduction of a trimethylammonium methyl group, a transformation for which the bromomethyl functionality of the title compound is well-suited. nih.govclockss.org The tetrahydrofuran (B95107) core of muscarine is fundamental to its biological activity, and synthetic approaches often rely on the pre-formed chiral oxolane ring to ensure the desired stereochemical outcome. nih.govnih.gov

Applications in Marine Natural Product Synthesis (e.g., Halogenated Tetrahydrofuranoid Lipids)

Marine organisms are a rich source of structurally diverse and biologically active natural products, many of which feature halogenated tetrahydrofuran moieties. The synthesis of these complex molecules often relies on the use of chiral building blocks to construct the core heterocyclic system. While specific examples detailing the direct use of this compound in the synthesis of halogenated marine natural products are not extensively documented in readily available literature, the structural motif is highly relevant. The 2,5-disubstituted tetrahydrofuran skeleton is a common feature in this class of compounds.

Precursors for Polyhydroxylated Furanoses and Rare Sugars

The structural similarity of this compound to furanose sugars makes it a potential precursor for the synthesis of polyhydroxylated derivatives and rare sugars. The defined stereochemistry at the C2 and C5 positions can serve as a template for the introduction of additional hydroxyl groups with controlled stereoselectivity. The bromomethyl group offers a handle for chain extension or functional group manipulation, which is essential in carbohydrate synthesis.

Intermediates in the Synthesis of Complex Organic Molecules

The utility of this compound extends beyond the synthesis of specific natural product classes. Its bifunctional nature, possessing both a chiral tetrahydrofuran core and a reactive electrophilic center, makes it a valuable intermediate in the assembly of more complex molecular frameworks. The oxolane unit can be a key structural element in a larger molecule, influencing its conformation and biological properties. The bromomethyl group allows for the facile introduction of various substituents through nucleophilic displacement reactions, enabling the construction of diverse molecular libraries for biological screening. A rapid and cost-effective synthesis of (2R,5S)-theaspirane, a kairomone, was developed utilizing microwave-assisted conditions, starting with the reduction of dihydro-β-ionone followed by lipase-mediated kinetic resolution to achieve high enantiomeric excess. mdpi.com

Development of Functionalized Oxolane Scaffolds for Synthetic Methodologies

The this compound scaffold can be further elaborated to create a variety of functionalized oxolanes. These derivatives can then be employed in the development of new synthetic methodologies, serving as chiral ligands, auxiliaries, or templates in asymmetric reactions.

Incorporation into Nucleoside Analogs

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. nih.govmdpi.com The modification of the sugar moiety is a common strategy to enhance the therapeutic properties of these compounds, such as increasing their metabolic stability or altering their mechanism of action. nih.gov The incorporation of a functionalized oxolane scaffold, derived from this compound, in place of the natural ribose or deoxyribose sugar offers a pathway to novel nucleoside analogues. The methyl group at the 5-position and the potential for diverse functionalization at the 2-position provide opportunities to explore new structure-activity relationships. While the direct synthesis of nucleoside analogues from this compound is a plausible synthetic strategy, specific examples in the scientific literature are not readily apparent. However, the synthesis of various other fluorinated and modified nucleosides highlights the importance of developing novel sugar surrogates. mdpi.comnih.gov

Utility in Heterocyclic Compound Synthesis

The inherent structure of this compound, featuring a pre-formed oxolane ring, makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The bromomethyl group serves as a key functional handle for introducing a variety of substituents and for ring-forming reactions.

While specific, documented examples of this compound in heterocyclic synthesis are not extensively reported in readily available literature, the reactivity of analogous bromomethyl-substituted tetrahydrofurans suggests several potential synthetic routes. The bromide is a good leaving group, susceptible to nucleophilic substitution by a wide range of heteroatomic nucleophiles, including nitrogen, oxygen, and sulfur. This reactivity allows for the facile introduction of amine, alcohol, and thiol functionalities, which can then participate in subsequent cyclization reactions to form new heterocyclic rings.

For instance, reaction with a bifunctional nucleophile, such as an amino alcohol or a diamine, could lead to the formation of fused or spiro-heterocyclic systems incorporating the oxolane moiety. The stereochemistry of the starting material would be directly translated into the final product, providing a straightforward entry into enantiomerically pure complex heterocycles.

Table 1: Potential Heterocyclic Scaffolds from this compound

NucleophilePotential Heterocyclic Product
Amino AlcoholsFused Oxazino-oxolanes
DiaminesFused Diazino-oxolanes
HydrazinesFused Pyrazolidino-oxolanes
HydroxylamineFused Oxazino-oxolanes

The development of asymmetric syntheses for 2-bromomethyl-5-substituted tetrahydrofurans has been a subject of research, indicating the importance of this structural motif as a chiral building block. These methods often involve catalytic asymmetric reactions to establish the stereocenters, followed by bromoetherification. The resulting chiral bromomethyl oxolanes are poised for further elaboration into a variety of heterocyclic structures.

Advanced Synthetic Methodologies Utilizing Bromomethyloxolane Derivatives in the Preparation of Key Pharmaceutical Intermediates

The stereochemically defined nature of this compound makes it a particularly valuable starting material for the synthesis of chiral pharmaceutical intermediates. Many biologically active molecules contain tetrahydrofuran rings, and the ability to introduce this moiety with precise stereocontrol is a significant advantage in drug development.

Although direct applications of this compound in the synthesis of specific, named pharmaceutical intermediates are not prominently documented in public-domain literature, its potential is evident. Chiral oxolane derivatives are key components of various antiviral drugs, particularly nucleoside and nucleotide analogues. In these structures, the oxolane ring serves as a mimic of the ribose or deoxyribose sugar found in natural nucleosides.

The bromomethyl group of this compound can be envisioned as a precursor to the C5'-hydroxymethyl group of a nucleoside analogue. Synthetic strategies could involve nucleophilic substitution of the bromide with a protected nucleobase, followed by further functional group manipulations. The stereochemistry at the C2 and C5 positions of the oxolane ring would be crucial for the proper spatial orientation of the nucleobase and other substituents, which is often critical for biological activity.

Table 2: Potential Pharmaceutical Intermediate Classes from this compound

Pharmaceutical ClassPotential Intermediate StructureSynthetic Transformation
Antiviral Nucleoside AnaloguesChiral Oxolane-based NucleosidesNucleophilic substitution with a nucleobase
Protease InhibitorsChiral Tetrahydrofuran-containing ScaffoldsAlkylation of a peptide or amino acid derivative
Kinase InhibitorsSubstituted Oxolane MoietiesCross-coupling reactions to form C-C bonds

The stereoselective synthesis of chiral pharmaceuticals is a major focus of modern medicinal chemistry. The use of enantiomerically pure starting materials like this compound is a key strategy to avoid the formation of unwanted stereoisomers, which can have different pharmacological or toxicological profiles. While the full synthetic potential of this specific compound is yet to be broadly realized or reported, the principles of asymmetric synthesis and the known reactivity of similar structures strongly suggest its utility as a valuable tool in the synthesis of complex, biologically active molecules.

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